molecular formula C10H6ClF2NS2 B2507859 4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione CAS No. 866153-86-8

4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione

Cat. No.: B2507859
CAS No.: 866153-86-8
M. Wt: 277.73
InChI Key: HXFUGSCWYSMOQE-UHFFFAOYSA-N
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Description

4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione typically involves the reaction of 2,6-difluorobenzyl chloride with thioamide derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazole derivatives, while oxidation and reduction reactions can modify the thiazole ring structure .

Scientific Research Applications

4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 4-(chloromethyl)-3-phenyl-1,3-thiazole-2(3H)-thione
  • 4-(bromomethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione
  • 4-(chloromethyl)-3-(4-fluorophenyl)-1,3-thiazole-2(3H)-thione

Uniqueness

What sets 4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione apart is the presence of the difluorophenyl group, which imparts unique electronic properties and enhances its reactivity compared to other thiazole derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

4-(chloromethyl)-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NS2/c11-4-6-5-16-10(15)14(6)9-7(12)2-1-3-8(9)13/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFUGSCWYSMOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C(=CSC2=S)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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